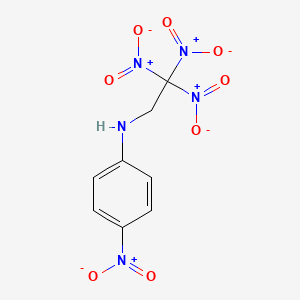
4-Nitro-N-(2,2,2-trinitroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(2,2,2-trinitroethyl)aniline: is a chemical compound known for its unique structure and properties. It is an organic compound that contains both nitro and aniline functional groups, making it a significant subject of study in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(2,2,2-trinitroethyl)aniline typically involves the nitration of aniline derivatives. The process often includes the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the aniline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-N-(2,2,2-trinitroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding aniline derivatives.
Substitution: Formation of halogenated nitroanilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the toxicity and metabolic pathways of nitroaromatics .
Industry: Industrially, this compound is used in the production of explosives, propellants, and other energetic materials.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-(2,2,2-trinitroethyl)aniline involves its interaction with biological molecules through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- 2,4,6-Trinitroaniline
- 2-Nitro-4-trifluoromethylaniline
Comparison: 4-Nitro-N-(2,2,2-trinitroethyl)aniline is unique due to the presence of multiple nitro groups, which enhance its reactivity and stability compared to other nitroanilines. Its high nitrogen content makes it particularly valuable in the production of energetic materials, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
57704-68-4 |
|---|---|
Molekularformel |
C8H7N5O8 |
Molekulargewicht |
301.17 g/mol |
IUPAC-Name |
4-nitro-N-(2,2,2-trinitroethyl)aniline |
InChI |
InChI=1S/C8H7N5O8/c14-10(15)7-3-1-6(2-4-7)9-5-8(11(16)17,12(18)19)13(20)21/h1-4,9H,5H2 |
InChI-Schlüssel |
UVTSPQHXPZNVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)


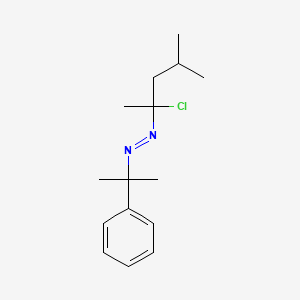
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

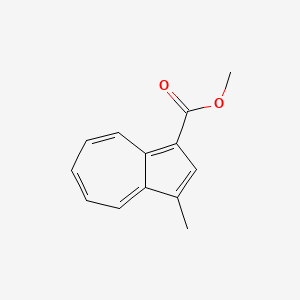
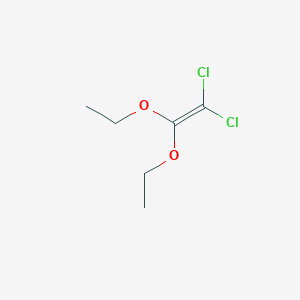
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
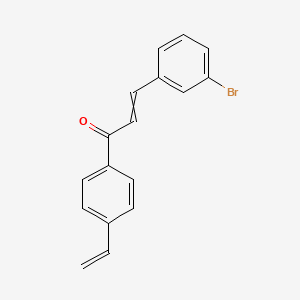
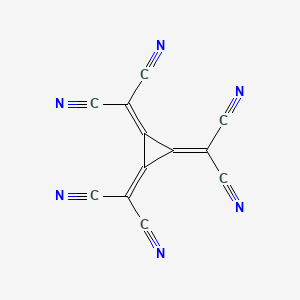
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
